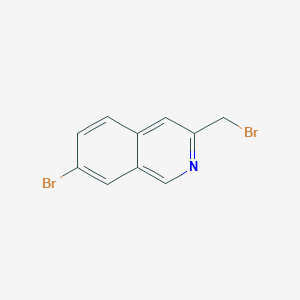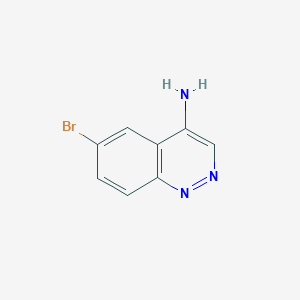
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H14BrFO3. This compound is characterized by the presence of an allyl ester group, a bromine atom, and a fluorobenzyl ether moiety attached to a benzoate core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination to introduce the bromine atom at the 3-position.
Etherification: The brominated intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form the 3-fluorobenzyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
3-Bromo-4-(3-fluoro-benzyloxy)-benzoic acid allyl ester: Similar structure but with variations in the ester group.
Uniqueness
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the synthesis of novel compounds and the exploration of new pharmacological agents .
Eigenschaften
Molekularformel |
C17H14BrFO3 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
prop-2-enyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14BrFO3/c1-2-8-21-17(20)13-6-7-16(15(18)10-13)22-11-12-4-3-5-14(19)9-12/h2-7,9-10H,1,8,11H2 |
InChI-Schlüssel |
JCGDLKGXXKTENB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)
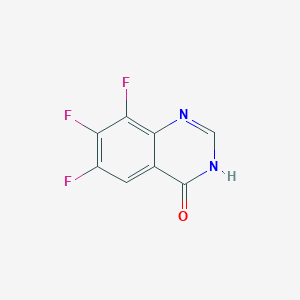

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)

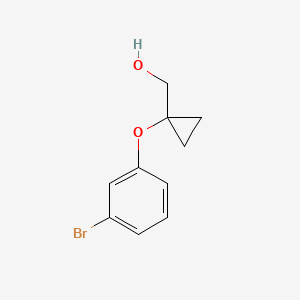

![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
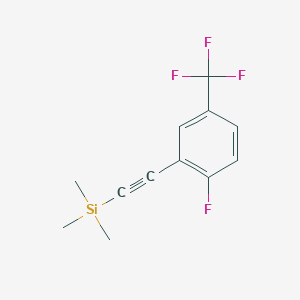

![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
